Product packaging for 2-(1H-indol-3-yl)-2-methylpropanoic acid(Cat. No.:CAS No. 2770-92-5)

2-(1H-indol-3-yl)-2-methylpropanoic acid

Cat. No.: B3031373
CAS No.: 2770-92-5
M. Wt: 203.24 g/mol
InChI Key: FCCAHDWYBGCCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-Indol-3-yl)-2-methylpropanoic acid is a high-purity indole derivative of significant interest in medicinal chemistry and organic synthesis research. This compound, with the molecular formula C 12 H 13 NO 2 and a molecular weight of 203.24 g/mol, is characterized by its indole ring system substituted with a 2-methylpropanoic acid group . Researchers value this chemical as a versatile building block for the synthesis of more complex molecules. Indole-based structures are prominent scaffolds in pharmaceutical development due to their widespread biological activities . The compound's structural features make it a valuable intermediate for constructing polycyclic architectures with potential chemical and biomedical relevance . Related indole-propionic acid structures have been studied for their potent neuroprotective and antioxidant properties, as well as their activity against Mycobacterium tuberculosis , highlighting the research potential of this compound class . Specifications & Handling • CAS Number: 2770-92-5 • Molecular Formula: C 12 H 13 NO 2 • Molecular Weight: 203.24 g/mol • Melting Point: Approximately 135 °C • Storage: Store in a cool, dry, and well-ventilated area at room temperature . Warning: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B3031373 2-(1H-indol-3-yl)-2-methylpropanoic acid CAS No. 2770-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,11(14)15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCAHDWYBGCCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481471
Record name 2-(1H-Indol-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2770-92-5
Record name 2-(1H-Indol-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Indole Derived Carboxylic Acids in Biomedical Science

Indole (B1671886), a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of natural and synthetic compounds with profound biological activities. When functionalized with a carboxylic acid group, the resulting indole-carboxylic acid scaffold gains physicochemical properties that often enhance its interaction with biological targets. These derivatives have been the subject of intensive investigation in biomedical science, demonstrating a wide spectrum of potential therapeutic applications.

Indole-containing molecules are integral to various physiological processes and have been successfully developed into drugs for a range of conditions. The indole nucleus is a key component of many pharmaceuticals and compounds in clinical trials. nih.gov The versatility of the indole ring allows for the synthesis of diverse derivatives with activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai

For instance, certain indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle. nih.govmdpi.com Researchers have designed and synthesized series of these compounds, demonstrating their ability to chelate with magnesium ions in the active site of the integrase enzyme. nih.govmdpi.com Furthermore, indole-2-carboxamides have shown promise as antitumor, anti-inflammatory, antitubercular, antibacterial, and antifungal agents. arkat-usa.org In the realm of metabolic diseases, indole-3-acetamide (B105759) derivatives have been investigated for their potential as antihyperglycemic and antioxidant agents, with some showing potent inhibition of the α-amylase enzyme. nih.gov

The following table provides a glimpse into the diverse biological activities of various indole-carboxylic acid derivatives:

Indole Derivative Class Biological Activity Mechanism of Action (if known)
Indole-2-carboxylic acidsAntiviral (HIV-1)Inhibition of integrase strand transfer. nih.govmdpi.com
Indole-2-carboxamidesAntitumor, Anti-inflammatory, AntimicrobialVaried, including inhibition of protein tyrosine kinases. arkat-usa.org
Indole-3-acetamidesAntihyperglycemic, AntioxidantInhibition of α-amylase. nih.gov
6-acetamido-indole-2-carboxylic acidsDual IDO1/TDO inhibitorsInhibition of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. sci-hub.se

Significance of 2 1h Indol 3 Yl 2 Methylpropanoic Acid As a Research Compound

While the broader class of indole-carboxylic acids is well-represented in the scientific literature, 2-(1H-indol-3-yl)-2-methylpropanoic acid is a more specialized research compound. Its significance lies in the unique structural features it possesses: the indole-3-yl core, which allows for various biological interactions, and the gem-dimethyl-substituted propanoic acid side chain. This specific substitution pattern can influence the compound's steric and electronic properties, potentially leading to novel biological activities or selectivities compared to other indole (B1671886) derivatives.

The synthesis of related indole-substituted propanoic acids has been explored, often starting from precursors like indole-3-carbaldehyde. researchgate.net These synthetic efforts are crucial for generating libraries of compounds for biological screening and structure-activity relationship (SAR) studies. While detailed biological evaluations of this compound itself are not extensively documented in publicly available literature, its structural analogs provide clues to its potential applications. For example, tryptophan-based sulfonamides, which share the indole-propanoic acid backbone, have been investigated as inhibitors of enzymes like TNF-α converting enzyme (TACE) and acetohydroxy acid synthase (AHAS). nih.gov

The table below outlines the key structural features of this compound and their potential implications for its function as a research tool.

Structural Feature Potential Significance in Research
1H-indol-3-yl groupPotential for hydrogen bonding, π-stacking interactions with biological targets.
Propanoic acid moietyProvides a carboxylic acid functional group for potential salt formation and interaction with basic residues in proteins.
Gem-dimethyl substitutionIntroduces steric bulk, which can influence binding selectivity and metabolic stability.

Overview of Current Research Landscape and Emerging Themes

Advanced Organic Synthesis Methodologies

The construction of the this compound core relies on precise and efficient organic synthesis techniques. These methods often focus on regiocontrol to achieve substitution at the C3 position of the indole ring and on building the quaternary α-carbon of the propanoic acid side chain.

Multi-Step Reaction Sequences from Indole Precursors

Building the this compound structure from simple indole precursors typically requires a multi-step sequence. A common strategy is the Fischer indole synthesis, which can construct the indole ring itself from a phenylhydrazine (B124118) and a suitable ketone or aldehyde precursor containing the desired side chain. wikipedia.orgrug.nl For instance, the reaction of phenylhydrazine with a γ-keto acid or its ester equivalent can directly generate an indole-3-alkanoic acid structure. nih.gov

Alternatively, functionalization of a pre-existing indole ring is a more direct approach. This can be achieved through a sequence such as:

Alkylation/Acylation at C3: Introduction of a two-carbon unit at the C3 position. For example, reacting indole with an appropriate electrophile.

Chain Elongation and Functionalization: Conversion of the introduced group into the propanoic acid moiety.

Methylation: Introduction of the second methyl group at the α-carbon.

Modern multi-component reactions (MCRs) offer an efficient pathway. An innovative two-step sequence involving an Ugi multi-component reaction followed by an acid-induced cyclization can assemble multi-substituted indoles from readily available anilines, glyoxal, formic acid, and isocyanides under mild, metal-free conditions. rug.nlrsc.org

Hydrolytic Routes from Ester Precursors

A frequent final step in the synthesis of carboxylic acids is the hydrolysis of a corresponding ester. chemguide.co.uk This transformation is particularly common for indole-3-alkanoic acids, where the ester serves as a protecting group for the carboxylic acid functionality during earlier synthetic steps. mdpi.comnih.gov

The hydrolysis can be carried out under acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis: The ester is heated under reflux with a dilute mineral acid like hydrochloric or sulfuric acid. This reaction is typically reversible, requiring an excess of water to drive it to completion. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible. chemguide.co.uklibretexts.org The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. chemguide.co.ukthieme-connect.de This process yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. chemguide.co.uklibretexts.org

For complex molecules with sensitive functional groups, milder conditions may be necessary. Lithium hydroxide (LiOH) in a mixed solvent system like THF/methanol (B129727)/water is a common choice for cleaving methyl esters in complex substrates. thieme-connect.de Studies on indole-3-acetic acid esters have shown that they are easily hydrolyzed in basic solutions, with measurable hydrolysis occurring even at moderate pH values (pH 9 or above) after a few hours. nih.gov

Table 2: Common Conditions for Ester Hydrolysis

Condition Reagents Key Features Reference
Acidic Dilute HCl or H₂SO₄, heat Reversible; requires excess water libretexts.org
Basic (Saponification) NaOH or KOH in H₂O/alcohol, heat Irreversible; forms carboxylate salt chemguide.co.uk
Mild Basic LiOH in THF/H₂O/MeOH Useful for sensitive substrates thieme-connect.de

Chemoenzymatic and Biocatalytic Synthesis of Analogues

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. mdpi.com This approach is particularly valuable for producing chiral analogues of this compound, leveraging the ability of enzymes to perform highly specific transformations.

Enzyme-Mediated Transformations for Chiral Centers

Enzymes are powerful tools for introducing chirality into molecules with high enantioselectivity. nih.gov For the synthesis of indole derivatives, several classes of enzymes are relevant:

Transaminases: These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes can catalyze the amination of prochiral ketones to produce chiral amines, which are valuable precursors for more complex molecules. nih.gov

Aldolases: Type II 2-oxoacid aldolases can catalyze stereoselective aldol (B89426) additions, creating new carbon-carbon bonds and chiral centers. nih.gov

Flavin-dependent halogenases: These enzymes catalyze the regioselective halogenation of aromatic substrates like tryptophan, proceeding through chiral Wheland intermediates. nih.govacs.org

Lipases: Often used for the kinetic resolution of racemic esters or alcohols, providing access to enantiomerically pure materials.

A chemoenzymatic cascade can be designed to produce chiral 2-substituted 3-hydroxycarboxylic acids from L-α-amino acids. nih.gov This strategy involves an initial enzymatic deamination to a 2-oxoacid, followed by a stereoselective aldol addition catalyzed by an aldolase, and finally an oxidative decarboxylation to yield the target acid. nih.gov Such multi-enzyme systems demonstrate the potential for creating complex chiral building blocks from simple precursors. mdpi.com

Biosynthetic Analogues and Metabolite Synthesis

Nature provides a blueprint for the synthesis of indole-containing molecules. The plant hormone indole-3-acetic acid (IAA) is a close structural analogue of the target compound and its biosynthesis has been extensively studied. wikipedia.orgnih.gov In microorganisms and plants, several tryptophan-dependent pathways exist for IAA production, proceeding through intermediates like indole-3-pyruvic acid (IPA), indole-3-acetamide (B105759) (IAM), or tryptamine (B22526) (TAM). nih.gov

Harnessing these natural pathways allows for the synthesis of biosynthetic analogues. For example, ThDP-dependent enzymes, which are involved in the biosynthesis of some bacterial carbazole (B46965) alkaloids, use indole-3-pyruvate as a donor substrate for carboligation reactions. nih.gov By engineering multi-enzyme systems, it is possible to produce novel carbazole derivatives starting from various indole building blocks. mdpi.com

Furthermore, the metabolic breakdown of IAA in organisms can produce a variety of related structures. In the bacterium Caballeronia glathei, the Iac enzymes are responsible for IAA degradation. mdpi.com These enzymes can convert a range of indole derivatives, such as indole-3-propionic acid and indole-3-butyric acid, into corresponding hydroxylated metabolites, demonstrating a degree of substrate promiscuity that could be exploited for biocatalytic applications. mdpi.com

Rational Design and Synthesis of Functionalized Derivatives

The rational design of functionalized derivatives of this compound would be guided by the desired biological target and the intended application. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. rjpn.org

The indole ring of this compound offers several positions for substitution to modulate the compound's biological activity. The nitrogen atom of the indole (N-1) and various carbon atoms on the benzene (B151609) portion of the ring system are amenable to functionalization.

Substitutions on the indole nitrogen can alter the compound's electronic properties and its ability to act as a hydrogen bond donor. For instance, alkylation or acylation at the N-1 position can introduce lipophilic groups that may enhance membrane permeability. A hypothetical reaction could involve the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an electrophile like an alkyl halide or an acyl chloride. While not performed on the target compound, similar N-functionalizations have been carried out on related indole structures, such as in the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives where the indole nitrogen was treated with benzoyl chloride. nih.gov

Furthermore, electrophilic aromatic substitution reactions could be employed to introduce functional groups such as halogens, nitro groups, or sulfonyl groups onto the benzene ring of the indole nucleus. These modifications can significantly impact the molecule's steric and electronic profile, potentially leading to altered binding affinities for biological targets. The specific regiochemistry of such substitutions would be influenced by the directing effects of the existing alkyl side chain at the C-3 position.

The carboxylic acid moiety of the propanoic acid side chain is a key functional group for derivatization. Standard carboxylic acid chemistry can be applied to generate a variety of derivatives with diverse physicochemical properties.

One of the most common derivatizations is the formation of amides and esters. Amide formation, through coupling of the carboxylic acid with a wide range of primary and secondary amines, can introduce a vast array of functional groups and structural motifs. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships. Similarly, esterification with various alcohols can modulate the compound's polarity and pharmacokinetic properties. For example, the synthesis of indol-2-carboxylic acid esters has been a strategy in the development of new biologically active compounds. nih.gov

The α-methyl group on the propanoic acid chain provides steric bulk, which may influence the compound's interaction with biological targets. While derivatization at this position would be challenging without disrupting the existing stereocenter (if chiral), modifications to the carboxylic acid terminus remain a primary route for diversification.

Although there is no specific literature describing the use of this compound as a scaffold for advanced chemical probes and ligands, its structure is amenable to such applications. Chemical probes are essential tools for studying biological systems, and their design often involves the incorporation of reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.

The carboxylic acid handle of this compound could be utilized for the attachment of these reporter groups via a linker. For example, the carboxylic acid could be activated and coupled with an amine-containing linker, which in turn is attached to a fluorescent dye. Such a probe could then be used to visualize the localization of the parent compound within cells or tissues, provided it has a specific biological target.

The this compound scaffold is a suitable starting point for the generation of compound libraries for high-throughput screening. The indole nucleus is a common feature in many natural products and approved drugs, making it a "privileged scaffold" for drug discovery. mdpi.com

A combinatorial chemistry approach could be employed to rapidly generate a large number of derivatives. By utilizing the reactivity of both the indole ring and the propanoic acid side chain, a diverse library of compounds could be synthesized. For example, a library could be constructed by first creating a series of substituted indoles and then coupling each of these with a variety of amines at the carboxylic acid position. This parallel synthesis approach would allow for the systematic exploration of the chemical space around the parent scaffold, increasing the probability of identifying compounds with desired biological activities.

Enzyme Modulation and Inhibition Dynamics

The interaction of indole derivatives with various enzymes is a subject of significant scientific inquiry. These compounds, due to their structural similarity to the amino acid tryptophan, can act as modulators and inhibitors of enzymes that recognize tryptophan as a substrate. This section explores the specific enzymatic interactions of this compound and its analogues, with a focus on oxidoreductases.

Inhibition of Oxidoreductases: Case Study of l-Tryptophan Oxidase (VioA)

L-Tryptophan oxidase (VioA) is a flavoenzyme that plays a crucial role in the initial step of violacein (B1683560) biosynthesis in Chromobacterium violaceum. This enzyme catalyzes the oxidative conversion of L-tryptophan to its corresponding α-imine. The function and inhibition of VioA have been a subject of detailed study, providing a clear case study for the enzymatic modulation by indole-based compounds.

Research has demonstrated that analogues of L-tryptophan can act as competitive inhibitors of VioA. One such inhibitor is the closely related compound, 3-(1H-indol-3-yl)-2-methylpropanoic acid. nih.gov In this analogue, the amino group of L-tryptophan is replaced by a methyl group. nih.gov This structural modification allows the compound to bind to the active site of VioA, competing with the natural substrate, L-tryptophan. The binding of this inhibitor to the enzyme's active site prevents the catalytic conversion of L-tryptophan, thereby inhibiting the violacein biosynthetic pathway. nih.gov

The mechanism of inhibition is rooted in the structural mimicry of the substrate. The indole ring and the propanoic acid side chain of the inhibitor are recognized by the substrate-binding domain of VioA. However, the absence of the α-amino group, which is critical for the enzymatic reaction, renders the molecule catalytically inert once bound. This competitive binding is a common mechanism for enzyme inhibition, where the inhibitor and substrate vie for the same binding site.

Kinetic studies are essential to characterize the potency and nature of enzyme inhibitors. For 3-(1H-indol-3-yl)-2-methylpropanoic acid, its interaction with VioA has been investigated through kinetic and X-ray crystallographic methods. nih.gov Such studies typically determine key kinetic parameters, including the inhibitor constant (Kᵢ), which quantifies the affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a higher affinity and, consequently, a more potent inhibitor. While the specific Kᵢ value for 3-(1H-indol-3-yl)-2-methylpropanoic acid's inhibition of VioA is a subject of detailed crystallographic investigation, the nature of its interaction is confirmed as competitive. nih.gov

The following table summarizes the key aspects of this enzyme-inhibitor interaction:

EnzymeInhibitorInhibition MechanismKey Structural Feature of Inhibitor
l-Tryptophan Oxidase (VioA)3-(1H-indol-3-yl)-2-methylpropanoic acidCompetitiveReplacement of α-amino group with a methyl group

Interactions with Other Enzyme Systems and Biological Pathways

While the interaction of 3-(1H-indol-3-yl)-2-methylpropanoic acid with VioA is specifically documented, the broader interactions of this compound and its analogues with other enzyme systems are less characterized. However, the indole-3-propionic acid scaffold is known to interact with various biological pathways. For instance, indole-3-propionic acid, a metabolite produced by gut microbiota from tryptophan, is known to have antioxidant and neuroprotective effects. These effects are mediated through various mechanisms, including the scavenging of free radicals and modulation of inflammatory pathways.

Derivatives of indole-propanoic acid have also been investigated for their antimicrobial and anti-inflammatory properties. For example, some indole substituted propanoic acid derivatives have been synthesized and screened for their antimicrobial activities.

Receptor and Protein Interaction Profiling

The interaction of small molecules with proteins and receptors is fundamental to their biological activity. Ligand binding studies are crucial for understanding these interactions and for determining the selectivity of a compound for its biological targets.

Ligand Binding Studies and Selectivity Determinants

Specific ligand binding studies for this compound are not extensively reported in the public domain. However, studies on related tryptophan-based sulfonamides have provided insights into their potential as enzyme inhibitors, targeting enzymes such as TNF-α converting enzyme (TACE) and acetohydroxy acid synthase (AHAS). nih.gov The selectivity of these indole derivatives is determined by the specific amino acid residues in the binding pocket of the target protein. The indole ring, the carboxylic acid group, and any substitutions on the propanoic acid chain all contribute to the binding affinity and selectivity.

For instance, in the case of VioA, the substrate-binding domain is primarily responsible for the specific recognition of L-tryptophan. nih.gov The binding of inhibitors like 3-(1H-indol-3-yl)-2-methylpropanoic acid is dictated by the shape and electrostatic environment of this binding cavity. The selectivity of VioA for L-tryptophan over other canonical amino acids is high, indicating a precisely tailored binding site. nih.gov

Influence on Protein Conformation and Dynamics

While direct studies on the influence of this compound on protein conformation are not extensively documented, research on its structural analogues provides valuable insights into the conformational behavior of this class of compounds. The spatial arrangement and intramolecular interactions are key determinants of how these molecules might interact with biological macromolecules.

Crystal structure analysis of related tryptophan-based sulfonamides reveals specific conformational tendencies. For instance, the compound (2S)-3-(1H-indol-3-yl)-2-(4-methylbenzenesulfonamido)propionic acid monohydrate demonstrates a distinct spatial orientation where the indole and toluene (B28343) ring systems are inclined to each other at a significant dihedral angle of 84.51 (9)°. nih.gov The plane of the carboxylic acid group is also twisted with respect to both the aromatic ring and the indole unit. nih.gov

In another analogue, 3-(1H-indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid, the molecule adopts an approximate U-shape. nih.gov This conformation is stabilized by the near-parallel arrangement of the indole and benzene ring systems, with a small dihedral angle of 5.3 (2)°, which facilitates intramolecular π–π stacking interactions. nih.gov These examples underscore how substitutions on the indolepropanoic acid scaffold dictate molecular conformation, influencing the potential for specific interactions with protein targets.

Cellular Pathway Perturbations

Analogues of this compound, particularly the well-studied gut microbiota metabolite Indole-3-propionic acid (IPA), have been shown to significantly perturb a variety of cellular pathways, leading to diverse biological responses.

Research has identified several key intracellular signaling cascades that are modulated by indole carboxylic acid analogues.

Pregnane (B1235032) X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR) Signaling: IPA is a known ligand for PXR and AhR, nuclear receptors that play crucial roles in metabolism and immune response. mdpi.com Dysregulation of tryptophan metabolites, including IPA, is linked to reduced AhR and PXR signaling, which can disrupt host-microbe interactions and impair mucosal barrier function. physiology.org Studies have shown that IPA can improve the intestinal barrier through the PXR pathway. nih.gov

MAPK Signaling (JNK/p38): In the context of liver fibrosis, IPA has been found to directly activate hepatic stellate cells (HSCs). This activation is mediated through the generation of reactive oxygen species (ROS) and the subsequent engagement of the JNK/p38 signaling pathways. mdpi.com

NF-κB Signaling: IPA has demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. sciengine.com Mechanistically, IPA binds to methionine adenosyltransferase 2A (MAT2A), which ultimately promotes Toll-like receptor 4 (TLR4) ubiquitination and subsequent NF-κB inhibition. sciengine.com

Hedgehog (Hh) Signaling: A novel synthetic indole derivative, distinct from IPA, has been shown to suppress the Hedgehog (Hh) signaling pathway by repressing Smoothened (SMO) activity. nih.gov This highlights the potential for indole-based compounds to modulate developmental and oncogenic pathways.

The modulation of signaling cascades by indole propionic acid analogues translates into a wide array of cellular and physiological responses.

Intestinal Barrier Integrity: IPA plays a critical role in maintaining gut homeostasis by enhancing intestinal barrier function. physiology.orgnih.gov It has been shown to increase the expression of tight junction proteins, thereby strengthening the epithelial barrier. nih.govacs.org

Hepatic Cell Activation: The effect of IPA on liver cells is context-dependent. While some studies suggest it can reduce markers of HSC activation, such as cell adhesion and migration, another study indicates it can directly activate HSCs and potentially worsen fibrosis under certain conditions. mdpi.comnih.gov

Immune Cell Function: IPA can modulate immune responses, notably by promoting macrophage phagocytosis, which is a critical process for clearing pathogens during infection. frontiersin.org It also inhibits the synthesis of proinflammatory cytokines, contributing to its anti-inflammatory effects. nih.govmdpi.com

Cardiovascular Effects: In isolated heart models, IPA has been shown to improve cardiac contractility. nih.gov However, chronic exposure may lead to mitochondrial dysfunction in cardiomyocytes, suggesting a complex role in cardiac physiology. nih.gov

Neuroprotection: IPA and its derivatives exhibit significant neuroprotective properties. They have been shown to protect against H2O2-induced oxidative stress in neuronal cells and 6-OHDA-induced neurotoxicity. mdpi.com

Anti-oxidative and Cytoprotective Effects: A general and well-documented cellular response to IPA is the protection against oxidative stress. It effectively prevents oxidative injury and lipid peroxidation at the cellular level. nih.govmdpi.com

Diverse Biological Activity Investigations

The indole carboxylic acid scaffold has been a fertile ground for the investigation of diverse biological activities, leading to the discovery of potent antimicrobial and antioxidant agents.

A significant body of research has focused on synthesizing and evaluating indole carboxylic acid derivatives for their antimicrobial efficacy against a range of pathogens. These studies have revealed that modifications to the core indole structure can yield compounds with potent and sometimes specific activity against bacteria and fungi.

Key findings include:

Indolylquinazolinones: Derivatives like 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one have demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL. nih.gov

Indolyl-benzimidazoles: Compounds such as 2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole have shown potent activity against S. aureus (MIC < 1 µg/mL), Mycobacterium smegmatis, and Candida albicans. mdpi.com These compounds also exhibit excellent antibiofilm activity, both inhibiting biofilm formation and eradicating cells within mature biofilms. mdpi.com

Indolyl-oxadiazoles: 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives have shown promising antibacterial and antifungal activities, particularly those containing chloro and methyl substituents. researchgate.net

Indole-Thiazolidinone Hybrids: N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates displayed excellent activity against a panel of bacteria and fungi, with some compounds showing MIC values as low as 0.004 mg/mL. mdpi.com

Indole-ethanamines: A series of 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria as well as five fungal species. nih.gov

Table 1: Antimicrobial Activity of Selected Indole Carboxylic Acid Analogues

Compound Class Specific Analogue Example Target Organism(s) Key Finding (MIC) Reference
Indolylquinazolinones 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one S. aureus (MRSA) 0.98 µg/mL nih.gov
Indolyl-benzimidazoles 2-(5-Bromo-1H-indol-3-yl)-1H-benzo[d]imidazole S. aureus < 1 µg/mL mdpi.com
Indolyl-benzimidazoles 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole C. albicans 3.9 µg/mL mdpi.com
Indole-Thiazolidinones (Z)-2-(5-((5-fluoro-2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid Enterobacter cloacae 0.004 mg/mL mdpi.com

The indole nucleus is a well-known pharmacophore that contributes to antioxidant activity, primarily due to the electron-rich nature of the indole ring and the ability of the N-H group to act as a hydrogen donor. Various analogues of this compound have been investigated for their ability to scavenge free radicals and mitigate oxidative stress.

Notable research includes:

Indole-3-propionic acid (IPA): This natural metabolite is a powerful antioxidant. nih.gov Its free radical-scavenging properties are reported to be superior to those of melatonin. mdpi.com IPA effectively protects against oxidative stress and inhibits iron-induced lipid peroxidation. nih.govmdpi.com

Indole Acetamide (B32628) Derivatives: Novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives have shown considerable antioxidant activity in both ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays. researchgate.net Compounds featuring halogen substitutions on the phenyl ring were particularly potent. researchgate.net

Indolyl-oxadiazole Derivatives: The antioxidant potential of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives was confirmed through radical scavenging and ferric ion (Fe³⁺) reducing power assays. researchgate.net

Hydrazone Hybrids: Hybrids derived from IPA and 5-methoxy-indole carboxylic acid demonstrated strong antioxidant capabilities by suppressing iron-induced lipid peroxidation and inhibiting deoxyribose degradation. mdpi.com

Table 2: Antioxidant Activity of Selected Indole Carboxylic Acid Analogues

Compound Class Specific Analogue Example Assay/Mechanism Key Finding Reference
Indole-3-propionic acid Indole-3-propionic acid (IPA) Free radical scavenging Surpasses the activity of melatonin. mdpi.com
Indole-3-propionic acid Indole-3-propionic acid (IPA) Lipid peroxidation inhibition Suppresses iron-induced lipid peroxidation. mdpi.com
Indole Acetamides N-(phenyl with halogen)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide DPPH & FRAP assays Remarkable activity, close to standards. researchgate.net
Indolyl-oxadiazoles 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivative Radical scavenging & FRAP Exhibited promising radical scavenging and reducing power. researchgate.net

Investigation of Antitumorigenic and Cytotoxic Effects

The antitumorigenic and cytotoxic properties of indole-based compounds have been a significant area of research in the development of novel cancer therapies. While direct studies on this compound are not extensively detailed in the literature, substantial research has been conducted on its parent compound, indole-3-propionic acid (IPA), and various analogues. These studies reveal a range of cytotoxic and cytostatic activities against numerous cancer cell lines, operating through diverse molecular mechanisms.

Research has demonstrated that indole-3-propionic acid (IPA), a bacterial metabolite of tryptophan, possesses selective cytostatic properties against breast cancer cells while having no effect on non-transformed primary fibroblasts. nih.gov The mechanism of action for IPA involves the activation of the aryl hydrocarbon receptor (AHR) and pregnane X receptor (PXR). nih.govresearchgate.net Higher expression of these receptors has been linked to better survival rates in human breast cancer patients, suggesting the importance of the pathways elicited by IPA. nih.gov Studies indicate that IPA can reduce cancer cell proliferation, movement, and the formation of metastases. researchgate.net Furthermore, the biosynthetic capacity of the gut microbiome for IPA was found to be suppressed in women newly diagnosed with breast cancer, highlighting its potential role in disease initiation and progression. nih.govresearchgate.net

In addition to its direct effects, IPA has been incorporated into novel metal-based drug complexes to enhance their anticancer activity. A series of Platinum(IV) complexes featuring axial indole-3-propionic acid ligands have been synthesized and evaluated. researchgate.net These complexes have shown the ability to overcome cisplatin (B142131) resistance. Mechanistic studies suggest their cytotoxicity is related to their capacity to accumulate in cancer cells, increase intracellular reactive oxygen species (ROS) levels, disrupt the mitochondrial membrane potential, and ultimately induce apoptosis. researchgate.net Similarly, Pt(IV) complexes based on the oxaliplatin (B1677828) scaffold with indole-3-propionate as a pro-oxidant ligand have been shown to generate cellular ROS in a time-dependent manner and exhibit significant cytotoxicity against both cisplatin-sensitive and resistant ovarian cancer cells. maynoothuniversity.ie

Other derivatives of the indole core structure have also been investigated for their anticancer potential. For instance, 2-(1H-indol-3-yl)-2-oxo-acetic acid amides have demonstrated marked antitumor activity against solid human tumors, particularly those of the colon and lung. google.com A series of novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein for the treatment of liver cancer. nih.gov One of the lead compounds from this series, C11, showed potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells, by inducing G1-S phase cell cycle arrest. nih.gov

The versatility of the indole scaffold is further demonstrated by the synthesis of pyrazolinyl-indole derivatives. Certain compounds within this class exhibited remarkable cytotoxic activities against a wide panel of cancer cell lines, including leukemia, colon, breast, melanoma, and lung cancer. mdpi.com

Research Findings on the Cytotoxicity of Indole-3-Propionic Acid (IPA) Analogues

The following tables summarize the cytotoxic activities of various analogues and derivatives of indole-3-propionic acid against different human cancer cell lines as reported in several studies.

Table 1: Cytotoxicity of Platinum(IV)-IPA Complexes
CompoundCancer Cell LineObserved EffectReference
cis,cis,trans-[Pt(NH3)2Cl2(IPA)(OH)]Various human tumor cell linesOn average three times more active than cisplatin; overcomes cisplatin-resistance. researchgate.net
trans-[Pt(DACH)(ox)(IPA)(OH)] (Complex 1)Cisplatin-sensitive and -resistant ovarian cancer cellsHighest cytotoxicity among the series tested; potent ROS producer. maynoothuniversity.ie
Table 2: Activity of Indole-2-Carboxylic Acid Derivatives
CompoundCancer Cell LineObserved EffectReference
Compound C11Bel-7402 (Liver Cancer)Potent inhibitory activity. nih.gov
SMMC-7721 (Liver Cancer)Potent inhibitory activity.
SNU-387 (Liver Cancer)Potent inhibitory activity.
Hep G2 (Liver Cancer)Potent inhibitory activity.
Hep 3B (Liver Cancer)Potent inhibitory activity.
Bel-7402/5-Fu (Chemoresistant Liver Cancer)Best inhibitory activity against chemotherapy-resistant cells.
Table 3: Cytotoxicity of Pyrazolinyl-Indole Derivatives
CompoundCancer Type PanelObserved EffectReference
HD02Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, OvarianDemonstrated remarkable cytotoxic activities. mdpi.com
HD05Showed maximum range of cancer cell growth inhibition against all nine panels.
HD12Demonstrated remarkable cytotoxic activities.

Structure Activity and Structure Mechanism Relationship Sar/smr Studies of 2 1h Indol 3 Yl 2 Methylpropanoic Acid

Elucidating the Role of the Indole (B1671886) Heterocycle in Bioactivity

The indole nucleus is a prominent scaffold in a vast array of natural products and synthetic compounds, lauded for its ability to interact with a multitude of biological targets. mdpi.comrjpn.org Its presence in 2-(1H-indol-3-yl)-2-methylpropanoic acid is fundamental to its bioactivity, serving as a key pharmacophoric element.

The introduction of substituents onto the indole ring system can profoundly modulate the electronic properties, lipophilicity, and steric profile of the parent molecule, thereby influencing its biological activity. Halogenation is a common strategy employed in medicinal chemistry to enhance the pharmacological properties of lead compounds.

Studies on marine indole alkaloids have demonstrated that halogenation, particularly with bromine, can significantly impact their biological effects. researchgate.net The position of the halogen substituent is also critical, with bromination often occurring at the C-5 or C-6 positions in natural indole alkaloids. researchgate.net While specific comparative studies on fluoro and bromo derivatives of this compound are not extensively documented, general principles of halogenation in indole derivatives can be applied.

Fluorine, being highly electronegative, can alter the acidity of the indole N-H group and participate in hydrogen bonding, potentially leading to enhanced binding affinity with target receptors. In the context of 3-alkylindole derivatives, fluoro-substitution has been shown to be compatible with high inhibitory potency against certain enzymes. nih.gov

The following table summarizes the general effects of fluoro and bromo substitutions on the indole ring:

SubstituentElectronegativitySizePolarizabilityPotential Effects on Bioactivity
Fluoro (F) HighSmallLowAlters N-H acidity, participates in hydrogen bonding, can enhance metabolic stability.
Bromo (Br) ModerateLargerHighIntroduces van der Waals interactions, can increase lipophilicity, influences electronic properties.

The nitrogen atom within the indole heterocycle plays a crucial role in mediating interactions with biological targets. The N-H group can act as a hydrogen bond donor, a critical interaction for anchoring the ligand within a receptor's binding pocket. mdpi.com The lone pair of electrons on the nitrogen atom also contributes to the aromaticity of the indole ring and can participate in various non-covalent interactions.

Studies on a variety of indole derivatives have consistently highlighted the importance of the indole N-H for biological activity. For instance, in a series of indole-based inhibitors, methylation of the indole nitrogen led to a significant loss of activity, suggesting a critical hydrogen bonding interaction involving the N-H proton. The ability of the indole nitrogen to engage in hydrogen bonding is a key determinant of the binding affinity and selectivity of many indole-containing compounds.

Significance of the Quaternary Carbon and Methyl Substituents in the Propanoic Acid Moiety

The gem-dimethyl group attached to the α-carbon of the propanoic acid moiety is a notable feature. The presence of two methyl groups on the same carbon atom can:

Introduce Steric Hindrance: This can influence the molecule's preferred conformation and restrict its rotation, potentially locking it into a bioactive conformation that fits optimally into a receptor binding site.

Enhance Lipophilicity: The methyl groups increase the nonpolar character of this portion of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Increase Metabolic Stability: The quaternary carbon center can block metabolic oxidation at that position, leading to a longer biological half-life.

The Thorpe-Ingold effect, or gem-disubstitution effect, suggests that increasing the substitution on a carbon atom can favor cyclization reactions. While not directly leading to cyclization in this case, the underlying principle of conformational constraint is relevant. This steric bulk can influence the orientation of the carboxylic acid group, which is often a critical functionality for interacting with biological targets.

Stereochemical Contributions to Biological Efficacy and Specificity

The α-carbon of the propanoic acid moiety in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.govresearchgate.net

This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which are themselves chiral. One enantiomer may fit precisely into the binding site, leading to a biological response, while the other may have a much lower affinity or may even interact with a different target altogether.

Advanced Computational Chemistry in SAR/SMR

Computational chemistry provides powerful tools to investigate the relationship between molecular structure and biological activity at the atomic level. These methods can complement experimental studies by providing insights into electronic structure, reactivity, and ligand-receptor interactions.

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are invaluable for understanding the intrinsic electronic properties of a molecule. researchgate.netbiointerfaceresearch.com For this compound, DFT calculations can be used to:

Determine the Optimized Molecular Geometry: This provides the most stable three-dimensional arrangement of the atoms.

Calculate the Distribution of Electron Density: This helps to identify electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions.

Predict Spectroscopic Properties: Calculated properties like NMR and IR spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

Analyze Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity. neliti.com

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the surface of the molecule, highlighting regions that are likely to engage in electrostatic interactions with a biological target.

While specific DFT studies on this compound are not widely published, such analyses of related indole derivatives have provided crucial insights into their reactivity and potential for intermolecular interactions. researchgate.netneliti.com These computational approaches are instrumental in rationalizing observed SAR data and in guiding the design of new, more potent analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Modes

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its conformational flexibility and its dynamic interactions within a biological target's binding site. This allows researchers to predict the stability of the ligand-receptor complex and elucidate the most probable binding modes.

While direct MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to the parent compound, Indole-3-propionic acid (IPA), and its derivatives. These studies serve as an excellent proxy for how such analyses would be conducted. For instance, MD simulations have been used to explore the interaction between IPA and targets such as calf thymus DNA and various proteins. mdpi.comnih.gov

In a typical MD simulation study, the compound is docked into the active site of a target protein. The resulting complex is then placed in a simulated physiological environment (a box of water molecules and ions) and subjected to calculations that predict the motion of every atom over a set period, often hundreds of nanoseconds. acs.org

Key analyses performed during and after the simulation include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates whether the protein-ligand complex has reached a stable equilibrium. A low and stable RMSD for both the protein backbone and the ligand suggests a stable binding pose.

Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues within the protein. High RMSF values in the binding site can indicate conformational changes induced by the ligand's presence.

Interaction Analysis: Throughout the simulation, the types and duration of interactions between the ligand and the protein are monitored. This includes hydrogen bonds, hydrophobic interactions, and ionic bonds. For example, in studies with the related Indole-3-propionic acid, analyses revealed that its binding is often driven by hydrogen bonds involving its carboxylate group and hydrophobic interactions with the indole ring. mdpi.comnih.gov

These simulations can reveal that the indole moiety of this compound likely engages in hydrophobic or π-π stacking interactions, while the propanoic acid group is a prime candidate for forming hydrogen bonds or salt bridges with polar or charged residues in a binding pocket. The addition of the gem-dimethyl group on the alpha-carbon would introduce specific steric constraints and increase the compound's lipophilicity, factors that MD simulations would be crucial in evaluating for a precise understanding of its binding orientation and stability.

Table 1: Illustrative Data from MD Simulation Analysis of an Indole Propanoic Acid Analogue
ParameterDescriptionTypical Finding for Indole Propanoic Acid Scaffold
RMSD of ComplexMeasures the stability of the ligand in the binding pocket over time.Plateaus after a few nanoseconds, indicating stable binding.
Key Interacting ResiduesIdentifies specific amino acids that form lasting bonds with the ligand.Tyrosine, Aspartate, Leucine, Serine. nih.gov
Dominant Interaction TypeCharacterizes the primary forces holding the ligand in place.Hydrogen bonds (from carboxylate group) and Hydrophobic interactions (from indole ring). mdpi.com
Binding Free Energy (MM/GBSA)Calculates the estimated free energy of binding, indicating affinity.Negative values, indicating favorable binding. acs.org

Ligand-Based and Structure-Based Drug Design Approaches

The development of analogues of this compound can be guided by two complementary computational drug design strategies: ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activities is available. The underlying principle is that molecules with similar structures are likely to have similar biological activities. For a scaffold like this compound, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling would be used.

QSAR: This method establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By analyzing how modifications to the indole ring, the propanoic acid chain, or the methyl groups affect activity, a predictive model can be built to guide the design of more potent analogues.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used as a 3D query to search for new, structurally diverse compounds that fit the required features.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is known, typically from X-ray crystallography or cryo-electron microscopy. This approach involves designing molecules that fit into and interact favorably with the target's binding site.

Molecular Docking: This is a primary tool in SBDD. A 3D model of this compound would be computationally placed into the binding site of its target in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, identifying the most likely binding mode. This allows researchers to visualize key interactions and propose modifications to the molecule to enhance these interactions. For instance, structure-based design has been successfully used to develop other indole propionic acid derivatives into potent receptor agonists by optimizing their fit within the target's binding pocket. nih.gov Analysis of X-ray complex structures can rationalize observed SAR and guide further optimization. nih.gov

Table 2: Comparison of Drug Design Approaches for this compound
ApproachRequirementMethodologyGoal
Ligand-BasedA set of active/inactive molecules.QSAR, Pharmacophore Modeling.Identify key chemical features for activity and design new molecules possessing them.
Structure-Based3D structure of the biological target.Molecular Docking, MD Simulations.Rationally design molecules that geometrically and chemically complement the target's binding site.

Cheminformatics and Virtual Screening for Novel Analogues

Cheminformatics involves the use of computational methods to analyze and manage large chemical datasets, while virtual screening is a specific application that uses these methods to search compound libraries for molecules with desired properties. These techniques are essential for efficiently identifying novel analogues of a lead compound like this compound from vast databases containing millions of structures.

The process typically begins by defining a search query based on the lead compound. This can be done in several ways:

Similarity Searching: A 2D or 3D representation of this compound is used to find other molecules in a database with a similar structure. The assumption is that structurally similar molecules may have similar biological activities.

Substructure Searching: This method searches for all molecules in a database that contain the core indole-propanoic acid scaffold, allowing for the discovery of existing compounds with diverse substitutions.

Pharmacophore-Based Screening: If a pharmacophore model has been developed (as described in 4.4.3), it can be used to screen databases for molecules that match the defined 3D arrangement of chemical features, regardless of their underlying chemical scaffold. mdpi.commdpi.com This is a powerful method for scaffold hopping to find novel chemical classes.

Docking-Based Virtual Screening: In a structure-based approach, large libraries of compounds can be computationally docked into the binding site of a target protein. researchgate.net The compounds are then ranked based on their predicted binding affinity, and the top-scoring "hits" are selected for further experimental testing. This approach has been successfully applied to identify novel indole-based inhibitors for various targets. nih.gov

These virtual screening campaigns can rapidly narrow down a massive library of compounds to a manageable number of promising candidates for synthesis and biological evaluation, significantly accelerating the drug discovery process. Orthogonal approaches that combine cheminformatics with synthesis provide excellent platforms for expanding the biological understanding of important scaffolds like indole. mdpi.com

Analytical and Biophysical Methodologies for Research on 2 1h Indol 3 Yl 2 Methylpropanoic Acid

High-Resolution Spectroscopic Techniques for Mechanistic Insights

High-resolution spectroscopy is fundamental to understanding the chemical properties and behavior of 2-(1H-indol-3-yl)-2-methylpropanoic acid. These techniques probe the molecule's structure, its interactions with its environment, and the identity of its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of indole (B1671886) derivatives in solution. While specific high-resolution spectra for this compound are not widely published, the principles of NMR analysis for related indole compounds are well-established.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons. For instance, in indole alkaloids, the NH proton often gives a highly deshielded signal, which can be used for quantification. nih.gov However, complex indole structures often lead to overlapping signals in 1D spectra.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve these ambiguities. researchgate.net COSY experiments identify proton-proton couplings, allowing for the assignment of adjacent protons, while HSQC correlates protons with their directly attached carbons. clockss.org These methods are crucial for unambiguously assigning the complex aromatic signals of the indole ring and the aliphatic protons of the propanoic acid side chain. researchgate.netclockss.org Differential analysis by 2D NMR spectroscopy (DANS) can even highlight the presence of specific indole derivatives in complex biological extracts by comparing spectra from different samples. researchgate.netfigshare.com

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the core indole scaffold, which are foundational for interpreting the spectrum of this compound.

Atom PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
N1-H8.0 - 11.0N/A
C2-H6.5 - 7.2120 - 125
C3N/A100 - 110
C4-H7.5 - 7.7118 - 122
C5-H7.0 - 7.2120 - 123
C6-H7.0 - 7.2121 - 124
C7-H7.5 - 7.7110 - 115
Data compiled from representative indole spectra. clockss.orgbmrb.io Actual shifts for this compound will be influenced by the 2-methylpropanoic acid substituent.

Mass spectrometry (MS) is an indispensable technique for identifying and characterizing metabolites and derivatives of indole compounds due to its high sensitivity and ability to provide molecular weight and structural information. scripps.edu When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex biological mixtures. mdpi.comnih.gov

Electron Impact (EI-MS) and Electrospray Ionization (ESI-MS) are common ionization methods used. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural fingerprints for identification. For many indole derivatives, a characteristic fragmentation involves the loss of side chains and cleavage of the indole ring, often producing a characteristic ion at m/z 130. nih.gov In some cases, the molecular ion peak is the most abundant (base peak), indicating the high stability of the indole ring system. rsc.org

The general workflow for metabolite characterization involves:

Untargeted Profiling: Using high-resolution MS (like Q-ToF) to detect all possible ions in a biological sample. osti.gov

Feature Detection: Identifying ions with unique mass-to-charge ratios (m/z) and retention times that are altered in response to the parent compound. osti.gov

Tandem MS (MS/MS): Selecting ions of interest and fragmenting them to obtain structural information.

Database Matching: Comparing the accurate mass and fragmentation pattern to databases of known metabolites to propose a structure. osti.gov

This approach has been successfully used to identify and deduce the structures of numerous prenylated indole derivatives from microbial extracts. nih.gov

Fragmentation ProcessDescriptionCommon Resulting Ions (m/z)
Side-chain lossCleavage of the substituent at the C3 position.[M - R]⁺
Ring CleavageFragmentation of the indole bicyclic system.130, 116, 89
Neutral LossLoss of small stable molecules like CO, HCN, or CH₃CN. scirp.orgVaries based on precursor
Fragmentation pathways are highly dependent on the specific structure and ionization method. nih.govscirp.org

Vibrational and electronic spectroscopy provide insights into the functional groups and conjugated systems of indole derivatives.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify characteristic vibrational modes of functional groups. For the indole scaffold, key absorptions include the N-H stretch, aromatic C-H stretches, and C=C ring stretching vibrations. rsc.org The N-H stretching frequency is particularly sensitive to hydrogen bonding, showing a redshift (shift to lower wavenumber) upon complexation, which can be used to study intermolecular interactions. nih.gov

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of indole derivatives is characterized by strong absorptions in the ultraviolet region, typically arising from π-π* transitions within the aromatic bicyclic system. mdpi.com The indole chromophore generally produces two main absorption bands. nih.gov The position and intensity of these bands can be influenced by substituents on the indole ring and the solvent environment. mdpi.com These spectroscopic properties are useful for quantifying the concentration of the compound and for monitoring interactions that perturb the electronic structure of the indole ring. nih.gov

Spectroscopic TechniqueCharacteristic FeatureWavenumber (cm⁻¹)/Wavelength (nm)
FTIR N-H Stretch3400 - 3500 cm⁻¹
C=O Stretch (Carboxylic Acid)1700 - 1725 cm⁻¹
Aromatic C=C Stretch1500 - 1600 cm⁻¹
UV-Vis π-π* Transition (¹Lₐ state)~220 nm
π-π* Transition (¹Lₑ state)~270 - 290 nm
Data generalized from studies on indole and its derivatives. rsc.orgnih.govmdpi.com

X-ray Crystallography and Cryo-Electron Microscopy for Macromolecular Complexes

Determining the three-dimensional structure of this compound or related compounds in complex with their biological targets is crucial for understanding their mechanism of action. X-ray crystallography is the primary method for achieving atomic-level resolution of these interactions. mdpi.comnumberanalytics.com

While a co-crystal structure of this compound with a target protein is not publicly available, numerous structures of related indole-based inhibitors have been resolved, providing a blueprint for potential binding modes. These structures are invaluable for structure-based drug design. nih.gov

For example, crystal structures of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism, have been solved in complex with various indole-based inhibitors. nih.gov Similarly, indole derivatives have been co-crystallized with targets like tubulin, revealing interactions at the colchicine-binding site. nih.gov These studies reveal that the indole moiety often engages in crucial hydrophobic and π-stacking interactions within the active site, while substituents provide specificity and additional binding contacts such as hydrogen bonds. nih.gov

Target ProteinLigand TypePDB IDResolution (Å)Key Interaction Feature
Indoleamine 2,3-dioxygenase 1 (hIDO1)Indole-based Inhibitor (IPD)6E4U2.06Ligand sits (B43327) on top of the heme iron without coordinating to it. nih.gov
TubulinIndole-based Inhibitor (IC261)6Q2T2.85Occupies the colchicine-binding site. nih.gov
Butyrylcholinesterase (BChE)Indole-based InhibitorNot specifiedN/AProvides basis for potent nanomolar inhibition. nih.gov
Serotonin 5-HT ReceptorsIndole derivative (D2AAK5)Not specifiedN/AMain interaction is a salt bridge. mdpi.com

Co-crystal structures provide a static snapshot that explains the structural basis of enzyme inhibition. By comparing the ligand-bound (holo) structure with the unbound (apo) structure, one can identify key ligand-induced conformational changes. chempedia.info

In the case of hIDO1, the binding pocket for indole-based inhibitors is shown to be highly flexible, which helps explain the selectivity of certain inhibitors over related enzymes like TDO. nih.gov The binding of a ligand can cause significant movements in active site residues to accommodate the inhibitor, a process known as "induced fit." researchgate.net For instance, certain amino acid residues in an active site can adopt distinct positions to facilitate the binding of various compounds. researchgate.net These structural rearrangements are critical for the inhibitor's potency and can lock the enzyme in an inactive state. Molecular docking and dynamic simulations, guided by crystallographic data, can further explore the stability of these interactions and conformational changes over time. nih.gov

The detailed atomic interactions revealed by these structures—such as hydrogen bonds, hydrophobic contacts, and π-π stacking with key residues—are fundamental to understanding the source of binding affinity and selectivity. This information provides a rational basis for designing new derivatives with improved inhibitory activity. numberanalytics.comnih.gov

Small-Angle X-ray Scattering (SAXS) for Global Protein Architecture

The core principle of a SAXS experiment involves exposing a solution of a protein, both in the absence and presence of this compound, to a monochromatic X-ray beam. nih.gov The scattering pattern produced by the randomly oriented molecules in the solution is captured by a detector. nih.govnews-medical.net This pattern provides information about the size and shape of the particles. By analyzing the differences in the scattering profiles, researchers can deduce significant information about the compound's effect.

Detailed Research Findings from SAXS analysis would typically include:

Kratky Plot Analysis: This analysis helps in assessing the flexibility and folding state of the protein. embl-hamburg.de For instance, it can reveal if binding of this compound induces folding in a disordered region or causes a multi-domain protein to adopt a more rigid conformation.

Ab Initio Shape Reconstruction: The one-dimensional SAXS scattering data can be used to generate low-resolution three-dimensional models of the protein-ligand complex, providing a visual representation of the global architecture. desy.de

These analyses allow for the characterization of ligand-induced conformational transitions and can help validate computational predictions of how this compound interacts with its target protein. nih.govresearchgate.net

Table 1: Illustrative SAXS Data for a Target Protein with this compound This table presents hypothetical data to demonstrate the typical output of a SAXS experiment.

ConditionRadius of Gyration (Rg) (Å)Maximum Dimension (Dmax) (Å)Molecular Weight (kDa)Kratky Plot Interpretation
Target Protein Alone25.38550.2Globular with flexible regions
Target Protein + Compound24.18050.3More compact, reduced flexibility

Quantitative Biochemical and Cellular Assays

Comprehensive Enzyme Kinetic Analysis

Enzyme kinetic analysis is fundamental to understanding the inhibitory or modulatory effects of this compound on a specific enzyme target. These assays measure the rate of an enzymatic reaction and how it is affected by varying concentrations of the compound. The primary goal is to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.gov

The IC50 value represents the concentration of this compound required to reduce the enzyme's activity by 50%. It is an empirical measure of the compound's potency. The inhibition constant (Ki), however, is a more absolute measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor complex. nih.gov Determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) is also a critical component of this analysis.

Detailed Research Findings from Enzyme Kinetic Analysis would include:

IC50 Determination: A dose-response curve is generated by plotting the percentage of enzyme inhibition against a range of concentrations of this compound.

Mechanism of Inhibition Studies: By measuring reaction rates at various substrate and inhibitor concentrations, Lineweaver-Burk or Michaelis-Menten plots can be constructed to elucidate the mode of inhibition.

Ki Calculation: The Ki value is derived from the IC50 value and the Michaelis constant (Km) of the substrate, providing a standardized measure of inhibitory potency.

Table 2: Illustrative Enzyme Inhibition Data for this compound This table presents hypothetical data to demonstrate typical results from an enzyme kinetic study.

Enzyme TargetIC50 (µM)Inhibition Constant (Ki) (µM)Mechanism of Inhibition
Enzyme X15.27.8Competitive
Enzyme Y45.822.1Non-competitive

Reporter Gene Assays and High-Throughput Screening for Cellular Activity

Reporter gene assays are a versatile tool for studying the impact of a compound on specific cellular signaling pathways. nih.gov In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by a transcription factor of interest. If this compound modulates the signaling pathway that activates this transcription factor, a change in the reporter protein's expression will be observed, which can be easily quantified. nih.gov

High-Throughput Screening (HTS) utilizes automated platforms to rapidly test thousands of compounds for their biological activity. nih.govnih.gov Reporter gene assays are frequently adapted for HTS to screen large libraries and identify compounds that modulate a specific cellular pathway. This allows for the efficient assessment of the cellular activity of compounds like this compound and its analogs. The process enables the identification of "hit" compounds that can then be subjected to more detailed secondary screening and lead optimization. rjraap.com

In Vitro and Ex Vivo Models for Biological Assessment

In vitro and ex vivo models are essential for evaluating the biological effects of this compound in a controlled environment that mimics physiological conditions.

In Vitro Models: These studies are performed using cells or microorganisms grown in culture. mdpi.com For example, the effect of the compound on cell viability, proliferation, or apoptosis can be assessed using specific cancer cell lines or primary cells. nih.gov Co-culture systems, which involve growing two or more different cell types together, can provide a more complex and physiologically relevant model to study cellular interactions in response to the compound. mdpi.com

Ex Vivo Models: These studies are conducted on tissues taken from a living organism and maintained in an artificial environment for a short period. For instance, tissue slices or whole organs can be used to study the metabolic fate or pharmacological effects of this compound in a more integrated biological system than cell culture alone. mdpi.com These models bridge the gap between in vitro experiments and full in vivo studies in whole animals.

Table 3: Examples of In Vitro and Ex Vivo Models for Assessment

Model TypeSpecific ExampleBiological Question Addressed
In VitroHuman cancer cell line (e.g., HepG2)Cytotoxicity and anti-proliferative effects of the compound. mdpi.com
In VitroCo-culture of endothelial and smooth muscle cellsImpact on cell-cell signaling in a vascular context. dovepress.com
Ex VivoIsolated perfused rat liverMetabolism and potential hepatotoxicity of the compound.
Ex VivoPrecision-cut lung slicesEffects on inflammatory responses in lung tissue.

Pharmacological and Biotechnological Applications of 2 1h Indol 3 Yl 2 Methylpropanoic Acid Research

Development as Lead Compounds for Therapeutic Interventions

The indole-3-propanoic acid framework is a privileged scaffold in medicinal chemistry, forming the basis for numerous lead compounds developed for therapeutic interventions. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. Research has demonstrated that derivatives synthesized from this core structure exhibit promising activities against various diseases, including bacterial infections and cancer.

For instance, based on the structure-activity relationships (SAR) of α1-adrenoceptor (α1-AR) antagonists and 5α-reductase (5AR) inhibitors, a dual-acting agent, 4-(1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indol-3-yl)butanoic acid, was designed to manage benign prostatic hyperplasia (BPH). nih.gov This compound emerged from a library of derivatives based on arylpiperazine and indolyl butyric acid. nih.gov Similarly, new series of 2-(3'-indolyl)-N-arylthiazole-4-carboxamides and 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have been synthesized and identified as potent antibacterial and anticancer agents. nih.govmdpi.comnih.gov

Preclinical Evaluation Frameworks for Drug Discovery

The journey from a promising chemical scaffold to a viable drug candidate involves a rigorous preclinical evaluation framework. This process utilizes a combination of in vitro assays and computational modeling to assess the biological activity and potential of newly synthesized compounds.

Derivatives of the indole (B1671886) scaffold are routinely screened for antimicrobial activity against a panel of clinically relevant pathogens. For example, synthesized 2-(1H-indol-3-yl)quinazolin-4(3H)-ones were tested against Mycobacterium tuberculosis, Staphylococcus aureus (including MRSA), and Candida albicans. nih.govmdpi.com One derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated a particularly low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.govmdpi.com

In the context of oncology, the cytotoxic effects of these compounds are evaluated against various human cancer cell lines. Thiazole (B1198619) carboxamide derivatives were tested on a panel of cancer cells, with some compounds showing significant potency. nih.gov For instance, compound 17l was identified as a potent analogue against HeLa cells with an IC50 value of 3.41 μM. nih.gov

Molecular docking is a key computational technique used in this framework. It predicts the binding affinity and orientation of a synthesized molecule to the active site of a target protein. This method was used to assess the binding of indolylquinazolinones to long RSH (RelA/SpoT homolog) proteins, which are crucial for bacterial survival. nih.govmdpi.com Another study used molecular docking to analyze the interaction of novel heterocyclic scaffolds based on the indole moiety with target enzymes like UDP-N-acetylmuramatel-alanine ligase (MurC), an important enzyme in bacterial cell wall synthesis. nih.gov

Table 1: Antimicrobial Activity of Selected Indole Derivatives
CompoundTarget OrganismActivity (MIC, µg/mL)Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA ATCC 433000.98 nih.govmdpi.com
Thiazole carboxamide (17i)Escherichia coli- nih.gov
Thiazole carboxamide (17j)Escherichia coli- nih.gov
Thiazole carboxamide (17k)Escherichia coli- nih.gov
Thiazole carboxamide (17o)Escherichia coli- nih.gov
Table 2: Cytotoxicity of Selected Indole Derivatives against Cancer Cell Lines
CompoundCell LineActivity (IC50, µM)Reference
Indolylquinazolinone (3c)Various cancer cell linesSignificant antiproliferative activity nih.gov
Indolylquinazolinone (3f)Various cancer cell linesSignificant antiproliferative activity nih.gov
Indolylquinazolinone (3g)Various cancer cell linesSignificant antiproliferative activity nih.gov
Thiazole carboxamide (17i)HEK293T8.64 nih.gov
Thiazole carboxamide (17l)HeLa3.41 nih.gov

Modulation of Disease-Relevant Biochemical Pathways

The therapeutic potential of compounds derived from 2-(1H-indol-3-yl)-2-methylpropanoic acid lies in their ability to modulate specific biochemical pathways implicated in disease. By designing molecules that can selectively interact with key enzymes or receptors, researchers can influence cellular processes to achieve a therapeutic effect.

In the fight against antibiotic resistance, derivatives have been designed to target bacterial-specific pathways. Molecular docking studies suggest that indolylquinazolinones can bind to long RSH proteins, which are bacterial alarmone synthetases involved in the stringent response, a key survival mechanism in bacteria. nih.govmdpi.com Other indole-based compounds were found to interact with the active site of UDP-N-acetylmuramatel-alanine ligase (MurC), an essential enzyme for peptidoglycan biosynthesis in bacteria. nih.gov

In cancer therapy, the goal is often to induce apoptosis (programmed cell death) in malignant cells. Preliminary mechanism-of-action studies on a potent thiazole carboxamide derivative indicated that its cytotoxicity against HeLa cancer cells involves the induction of apoptosis. nih.gov Other research has focused on developing indole-based molecules as kinase inhibitors, which can block signaling pathways that promote cancer cell proliferation. nih.gov For example, the indole skeleton is a well-known structure in compounds designed as dual B-Raf/EGFR inhibitors for cancers resistant to other treatments. nih.gov

The versatility of the indole scaffold is further highlighted by its use in creating ligands for other targets, such as the cannabinoid receptor type 2 (CB2), which is involved in inflammatory and immune responses. mdpi.com

Utility as Molecular Probes in Biological Systems

Beyond their direct therapeutic potential, derivatives of the indole-3-propanoic acid scaffold serve as valuable molecular probes for studying complex biological systems. These probes are essential tools that allow scientists to investigate cellular functions and interactions at the molecular level.

Investigating Cellular Processes and Molecular Targets

Molecular probes derived from the indole core structure can be designed to interact with specific molecular targets, such as enzymes or receptors, thereby helping to elucidate their roles in cellular processes. By modifying the core structure, for example by introducing a fluorine atom, researchers can create ligands suitable for imaging techniques. A fluorinated indol-3-yl-oxoacetamide derivative was developed as a potent and selective ligand for the CB2 receptor, which could be foundational for developing a radiotracer for in vivo imaging. mdpi.com Such tools are critical for understanding the distribution and function of receptors in both healthy and diseased states.

Role in the Synthesis of Advanced Research Materials and Libraries

The this compound structure is a fundamental building block in combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules, known as a compound library. scilit.com These libraries are indispensable for high-throughput screening, a process that rapidly tests thousands of compounds to identify those with a desired biological activity.

The synthesis of libraries of indole derivatives has been a successful strategy in drug discovery. nih.gov For instance, a library of 25 derivatives based on arylpiperazine and indolyl butyric acid was prepared to develop dual-acting agents for BPH. nih.gov Similarly, the synthesis of a series of 2-(3'-indolyl)-N-arylthiazole-4-carboxamides allowed for the identification of compounds with potent antibacterial and anticancer activities. nih.gov The development of efficient, one-pot synthesis protocols, sometimes using ionic liquids as solvents, has further streamlined the creation of these valuable research materials, accelerating the pace of drug discovery. nih.gov

Building Blocks for Complex Molecular Architectures

The utility of a chemical compound as a "building block" is determined by its structural features and reactive handles that allow for its incorporation into a larger, more complex molecule. While specific literature detailing the extensive use of this compound as a building block is not prevalent, the broader class of 2(3)-carboxy and aminoalkyl substituted indoles are considered valuable synthetic intermediates. researchgate.net These molecules can serve as starting points for the construction of complex indole heterocycles or as linkers in solid-phase synthesis, a technique crucial for the rapid assembly of compound libraries. researchgate.net

The structure of this compound, featuring a reactive carboxylic acid group and a modifiable indole ring, positions it as a potentially useful precursor in multi-step synthetic pathways. The carboxylic acid can be readily converted into amides, esters, or other functional groups, facilitating the connection to other molecular fragments. The indole ring itself can undergo various chemical transformations, such as N-alkylation or substitution on the benzene (B151609) portion, further expanding its synthetic utility.

A related compound, 3-(2-Methyl-1H-indol-3-yl)propanoic acid, is commercially available and identified as a versatile small molecule building block, highlighting the general applicability of indole propanoic acid derivatives in synthetic chemistry. biosynth.com

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Carboxylic AcidAmide CouplingAmides with diverse amine partners
Carboxylic AcidEsterificationEsters with various alcohols
Carboxylic AcidReductionPrimary alcohols
Indole N-HAlkylation/ArylationN-substituted indole derivatives
Indole RingElectrophilic SubstitutionHalogenated or nitrated derivatives

This table represents potential, chemically feasible reactions based on the known reactivity of the functional groups present in the molecule.

Scaffold for Combinatorial Chemistry and Diversity-Oriented Synthesis

In the realms of combinatorial chemistry and diversity-oriented synthesis (DOS), a "scaffold" is a core molecular structure upon which a variety of substituents can be systematically attached to generate a library of structurally related compounds. The goal is to explore a wide chemical space to identify molecules with desired biological activities.

The indole framework is widely regarded as a privileged scaffold in medicinal chemistry. researchgate.net For instance, the indole-2-carboxamide structure has been effectively used as a scaffold for designing new therapeutic agents. mdpi.comnih.gov Similarly, various indole-3-alkylcarboxylic acid derivatives have been synthesized to create libraries of compounds for drug discovery programs. nih.gov

While direct examples of large-scale combinatorial libraries built around the specific this compound scaffold are not detailed in available research, its structure is amenable to such applications. The key attributes of a good scaffold, which this molecule possesses, include:

A rigid core structure: The indole ring provides a defined three-dimensional shape.

Multiple points of diversification: Both the carboxylic acid and the indole N-H position allow for the introduction of a wide variety of chemical groups. Further diversification can be achieved by substituting other positions on the indole ring.

Synthetic accessibility: The core scaffold should be readily synthesizable to allow for the production of numerous analogs.

The general approach for using this compound as a scaffold would involve parallel synthesis techniques. The carboxylic acid could be reacted with a library of amines to produce a diverse set of amides. Concurrently or subsequently, the indole nitrogen could be reacted with a library of alkyl or aryl halides. This two-dimensional variation would rapidly generate a large number of unique compounds based on the common this compound core.

Future Research Directions and Contemporary Challenges in 2 1h Indol 3 Yl 2 Methylpropanoic Acid Studies

Exploration of Novel Biological Targets and Therapeutic Areas

The indole (B1671886) nucleus is a cornerstone in many natural and synthetic molecules with significant biological activity. nih.gov Future research on 2-(1H-indol-3-yl)-2-methylpropanoic acid will likely focus on identifying novel biological targets to expand its therapeutic potential beyond the known activities of related compounds.

Potential Therapeutic Areas:

Metabolic Disorders: Related indole compounds, such as Indole-3-propionic acid (IPA), have been linked to the prediction and improvement of metabolic diseases. nih.gov Studies show that IPA can enhance insulin (B600854) sensitivity, reduce liver lipid synthesis, and positively modulate gut microbiota. nih.gov Research into this compound could explore its potential to treat conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease. nih.gov

Inflammatory and Fibrotic Diseases: IPA has demonstrated a potential therapeutic role in reducing the activation of hepatic stellate cells, which are key drivers of liver fibrosis. researchgate.net It has also been shown to attenuate mucosal inflammation in colitis models. patsnap.com This suggests that this compound could be investigated for its anti-inflammatory and anti-fibrotic properties, particularly in gastrointestinal and hepatic diseases.

Neurodegenerative Diseases: As a potent antioxidant, IPA has been studied for its therapeutic value in Alzheimer's disease. wikipedia.org Given that oxidative stress is a common pathological factor in many neurodegenerative disorders, exploring the neuroprotective capabilities of this compound is a logical next step.

Oncology: The indole scaffold is the foundation for a vast array of compounds with anticancer activity, targeting various cellular pathways to inhibit tumor growth. biosynth.comnih.gov Investigating the antiproliferative effects of this compound against various cancer cell lines could uncover new oncological applications.

Novel Biological Targets: Future studies will likely employ target identification techniques to uncover the molecular mechanisms of this compound. Potential targets, based on related indole derivatives, could include:

Receptors: Aryl hydrocarbon receptor (AhR) and pregnane (B1235032) X receptor (PXR) are known mediators of the biological functions of microbial indole compounds. wikipedia.orgnih.gov

Enzymes: Inhibition of kinases and other enzymes involved in inflammatory and proliferative pathways is a common mechanism for indole-based drugs. nih.gov

Signaling Proteins: Indole compounds can interact with key signaling proteins, such as heat shock protein 70 (HSP70), to modulate cellular responses like apoptosis in immune cells. patsnap.com

Table 1: Potential Therapeutic Areas and Biological Targets for this compound

Therapeutic Area Potential Biological Targets Rationale Based on Related Compounds
Metabolic Disorders Insulin signaling pathways, Gut microbiota modulation IPA improves insulin sensitivity and positively affects gut health. nih.gov
Liver Fibrosis Hepatic Stellate Cells IPA reduces the activation of these fibrosis-driving cells. researchgate.net
Inflammatory Bowel Disease Pro-inflammatory cytokines (TNF-α, IFN-γ), HSP70 IPA attenuates mucosal inflammation and induces apoptosis in Th1/Th17 cells. patsnap.com
Neurodegenerative Diseases Oxidative stress pathways IPA is a potent scavenger of hydroxyl radicals. wikipedia.org
Oncology Kinases, Proliferative pathways Indole derivatives are known multi-target antiproliferative agents. nih.gov

Advanced Synthetic Strategies for Enhanced Bioavailability and Specificity

A significant challenge in the clinical application of indole derivatives is their often-poor bioavailability and solubility. researchgate.net Future research must focus on advanced synthetic strategies to overcome these limitations for this compound. The goal is to design derivatives with improved pharmacokinetic profiles and higher target specificity.

Structural Modification and Derivatization: Chemists can synthesize novel analogues by modifying the core structure of this compound. mdpi.com Techniques such as creating indole-fused derivatives or pyrazole-fused analogues have been used for other natural products to enhance anti-inflammatory and cytotoxic activities. mdpi.com A straightforward approach to creating analogues involves the condensation of anthranilamides with aldehydes, which has been used to produce 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives with antimicrobial and antiproliferative activities. mdpi.com

Hybrid Molecule Design: Combining the indole scaffold with other pharmacologically active moieties can create hybrid compounds with multi-target activity. This approach has been explored by creating indole-2-carboxamides to develop multi-target antiproliferative agents. nih.gov

Catalytic Synthesis: Modern catalytic methods can facilitate the efficient and selective synthesis of complex indole derivatives. nih.gov For instance, using sulfamic acid as a catalyst in refluxing methanol (B129727) has been effective in producing specific indole structures. nih.gov

Formulation and Delivery Systems: Beyond chemical synthesis, advancements in drug delivery, such as nanoparticle-based formulations, can improve the therapeutic index and bioavailability of indole-based compounds.

Table 2: Synthetic Strategies for Indole Derivatives

Strategy Description Potential Outcome
Derivatization Creating analogues by modifying the core indole structure (e.g., adding functional groups). Enhanced potency, altered target specificity.
Hybridization Fusing the indole scaffold with other bioactive molecules. Multi-target activity, synergistic effects.
Catalytic Methods Utilizing advanced catalysts for efficient and selective synthesis. Improved reaction yields, access to novel structures. nih.gov
Cyclization Forming new ring systems, such as azetidinyl derivatives, attached to the indole core. Creation of novel chemical entities with unique biological profiles. researchgate.net

Integration of Multi-Omics Data for Systems Biology Understanding

To fully comprehend the biological effects of this compound, a systems biology approach is essential. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how the compound interacts with complex biological systems. nih.govnih.gov

This integrative approach can:

Unravel Mechanisms of Action: By observing changes across multiple molecular layers (genes, proteins, metabolites) following treatment with the compound, researchers can construct a detailed picture of its mechanism of action. researchgate.net This moves beyond a single target to understanding network-level effects.

Identify Biomarkers: Multi-omics analysis can help identify biomarkers that predict a patient's response to the compound. nih.gov For example, specific metabolic profiles or gene expression signatures could indicate who would benefit most from a therapy based on this molecule.

Reveal Off-Target Effects: A systems-level view can uncover unintended interactions, providing a more complete profile of the compound's activity. nih.gov

Bridge Genotype to Phenotype: Integrating data from different omics levels helps to understand the flow of biological information and bridges the gap from genetic predisposition to the actual physical and biochemical traits of an organism. nih.gov

Several web-based platforms and computational tools, such as OmicsAnalyst, OmicsSuite, and iODA, have been developed to facilitate the integration and visualization of multi-omics data, making this complex analysis more accessible. mdpi.com

Development of Predictive Models for Efficacy and Off-Target Effects

The drug discovery and development pipeline is notoriously long and expensive. Advanced computational and predictive models are becoming indispensable for streamlining this process, reducing failure rates, and designing better drug candidates from the outset. pharmajen.com

For this compound, these models can be applied to:

Predict Bioactivity: Machine learning (ML) and other cheminformatics methods can predict the on-target and off-target interactions of a small molecule based on its chemical structure. mdpi.com By analyzing vast datasets of known drug-target interactions, these models can forecast the potential biological activity of new compounds. nih.gov

Identify Off-Target Liabilities: Predicting off-target binding is crucial for assessing potential side effects early in development. nih.gov Computational frameworks can screen a compound against a panel of hundreds of proteins to predict its off-target profile, allowing for modification of the chemical structure to improve selectivity. mdpi.comnih.gov

Optimize ADME Properties: Computational models are pivotal for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. pharmajen.com This in silico screening helps filter out compounds with poor pharmacokinetic potential before they enter costly experimental testing.

Simulate Clinical Trials: Advanced models can simulate the outcomes of clinical trials under different scenarios, helping to optimize trial design and mitigate risks associated with unforeseen adverse events. pharmajen.com

The integration of artificial intelligence and machine learning into drug discovery offers a powerful approach to mechanistically understand a drug's potential effects, both intended and unintended, thereby accelerating the development of safer and more effective therapies. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.